Acodazole Hydrochloride

Description

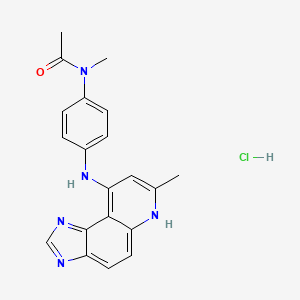

Structure

3D Structure of Parent

Properties

CAS No. |

55435-65-9 |

|---|---|

Molecular Formula |

C20H20ClN5O |

Molecular Weight |

381.9 g/mol |

IUPAC Name |

N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H |

InChI Key |

SIEMBUZUHHIAFB-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

Canonical SMILES |

CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

55435-65-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

79152-85-5 (Parent) |

shelf_life |

Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC). |

solubility |

H > 50 (mg/mL) pH 4 Acetate buffer > 50 (mg/mL) pH 9 Carbonate buffer > 50 (mg/mL) 10% Ethanol > 50 (mg/mL) Methanol 10 - 12 (mg/mL) 95% Ethanol 10 - 15 (mg/mL) 0.1 N HCl > 50 (mg/mL) 0.1 N NaOH < 1 (mg/mL) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Acodazole HCl; Acodazole hydrochloride; NSC 305884; NSC305884; NSC-305884 |

Origin of Product |

United States |

Foundational & Exploratory

Acodazole Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole hydrochloride is a synthetic imidazoquinoline with putative antineoplastic activity. While initial classifications suggested a mechanism of action centered on DNA intercalation, a broader examination of its chemical class—imidazoquinolines—points towards a more complex, multi-faceted interaction with cancer cells, primarily involving the modulation of the immune system and interference with key cellular signaling pathways. This technical guide synthesizes the available information on the mechanism of action of this compound and related imidazoquinolines, providing a detailed overview for research and drug development professionals. Due to the limited publicly available preclinical and clinical data specifically for this compound, this guide draws upon the well-documented activities of the imidazoquinoline chemical family to infer its likely mechanisms.

Core Mechanism of Action: From DNA Intercalation to Immune Modulation

Initial reports described Acodazole as a synthetic imidazoquinoline that intercalates into DNA, thereby disrupting DNA replication.[1][2] DNA intercalators are typically planar molecules that insert themselves between the base pairs of the DNA double helix, leading to structural changes that can inhibit replication and transcription, ultimately triggering cell death.[3][4]

However, a more comprehensive understanding of the imidazoquinoline class of compounds, to which Acodazole belongs, reveals a primary mechanism rooted in immune system activation. Compounds like imiquimod, a well-studied imidazoquinoline, are known to be potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][5][6] This agonistic activity is a key driver of their antitumor effects.

Toll-like Receptor (TLR) Agonism and Immune Activation

The predominant mechanism of action for antitumoral imidazoquinolines is the activation of TLR7 and TLR8, which are primarily expressed on immune cells such as dendritic cells, macrophages, and B lymphocytes.[5][7] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[1][5] This cytokine milieu promotes a Th1-polarized cellular immune response, which is critical for effective antitumor immunity.[5]

The activation of antigen-presenting cells (APCs) by imidazoquinolines enhances the presentation of tumor-associated antigens to T-cells, leading to the generation of a tumor-specific cytotoxic T-lymphocyte (CTL) response.[1][7] This influx of CTLs into the tumor microenvironment is a key effector mechanism for tumor cell killing.[7]

Direct Effects on Cancer Cell Signaling Pathways

Beyond their immunomodulatory effects, some imidazoquinolines have been shown to exert direct effects on cancer cells. At therapeutically relevant concentrations, these compounds can induce apoptosis.[5] This pro-apoptotic activity appears to be dependent on the Bcl-2 family of proteins and involves the activation of caspases.[5]

Furthermore, imidazoquinolines can influence the Opioid growth factor receptor (OGFr) pathway.[1] Upregulation of OGFr and stimulation of the OGF-OGFr axis can modulate the activity of cyclin-dependent kinase inhibitors, leading to cell cycle arrest at the G1/S interface.[1]

Quantitative Data

| Mechanism | Effect | Key Molecular Targets | Relevant Cancer Types (for Imidazoquinolines) |

| Immune Modulation | Activation of anti-tumor immune response | TLR7, TLR8 | Melanoma, Basal Cell Carcinoma, Renal Cell Carcinoma[5][7] |

| Apoptosis Induction | Programmed cell death of tumor cells | Bcl-2 family proteins, Caspases | Various solid tumors[5] |

| Cell Cycle Arrest | Inhibition of cancer cell proliferation | Cyclin-dependent kinase inhibitors (via OGFr pathway) | Investigational[1] |

| DNA Intercalation (putative) | Disruption of DNA replication and transcription | DNA | Not substantiated for the imidazoquinoline class as a primary mechanism |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of compounds like this compound.

DNA Intercalation Assay (Fluorescence-Based)

This protocol assesses the ability of a compound to displace a known DNA intercalator, such as ethidium bromide (EtBr), from DNA, leading to a change in fluorescence.

-

Materials: Calf thymus DNA (ctDNA), Ethidium Bromide, test compound (this compound), appropriate buffer (e.g., Tris-HCl).

-

Procedure:

-

Prepare a solution of ctDNA and EtBr in the buffer.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).

-

Add increasing concentrations of the test compound to the solution.

-

After an incubation period, measure the fluorescence intensity at each concentration.

-

A decrease in fluorescence indicates the displacement of EtBr by the test compound, suggesting intercalation.

-

-

Controls: A known DNA intercalator (e.g., doxorubicin) as a positive control and the solvent of the test compound as a negative control.

TLR7/8 Activation Assay in vitro

This protocol uses reporter cell lines to determine if a compound can activate TLR7 or TLR8.

-

Cell Lines: HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (or similar), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Procedure:

-

Culture the reporter cells according to standard protocols.

-

Treat the cells with various concentrations of the test compound.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell supernatant.

-

Measure SEAP activity using a spectrophotometer and a SEAP detection reagent.

-

-

Controls: A known TLR7/8 agonist (e.g., R848) as a positive control and untreated cells as a negative control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

-

Materials: Cancer cell line of interest, test compound, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), binding buffer.

-

Procedure:

-

Treat cancer cells with the test compound at various concentrations and time points.

-

Harvest the cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action

Caption: Putative mechanism of this compound in cancer.

Experimental Workflow for Mechanism of Action Studies

References

- 1. tandfonline.com [tandfonline.com]

- 2. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nocodazole | C14H11N3O3S | CID 4122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The antitumoral mode of action of imiquimod and other imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a DNA Intercalator: An In-depth Technical Guide to the Early Discovery and Synthesis of Acodazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and synthesis of Acodazole Hydrochloride (NSC 305884), a synthetic imidazoquinoline derivative with notable antineoplastic and antimicrobial properties. This document details the foundational synthetic methodologies, quantitative data from early studies, and the initially proposed mechanism of action, offering a valuable resource for researchers in medicinal chemistry and oncology.

Acodazole was identified in the late 1970s as a promising antitumor agent. Its planar imidazo[4,5-f]quinoline ring system allows it to function as a DNA intercalator, a mechanism that disrupts DNA replication and transcription, leading to cytotoxicity in rapidly proliferating cancer cells. Early investigations also revealed its potential as an antimicrobial agent. However, its clinical development was hampered by significant cardiotoxicity, specifically the prolongation of the Q-Ti interval observed in Phase I trials.

Synthesis of this compound

The seminal work by Denny, Atwell, and Cain in the Journal of Medicinal Chemistry (1979) laid the groundwork for the synthesis of a series of 9-amino-substituted imidazo[4,5-f]quinolines, including Acodazole. The synthetic pathway involves a multi-step process culminating in the coupling of a key chlorinated intermediate with a substituted aniline derivative.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually broken down into the formation of the core imidazo[4,5-f]quinoline scaffold followed by the introduction of the substituted anilino side chain.

Key Experimental Protocols

Step 1: Reduction of 6-Chloro-3-methyl-5-nitroquinolin-4-amine

-

Methodology: The starting nitroquinoline is reduced to the corresponding diamine using a reducing agent such as sodium dithionite in an aqueous alcoholic solution. The reaction is typically carried out at elevated temperatures.

-

Purification: The product, 3-methyl-5-nitroquinoline-4,6-diamine, is isolated by filtration after cooling the reaction mixture.

Step 2: Cyclization to form the Imidazo[4,5-f]quinolinone Core

-

Methodology: The resulting diamine is then cyclized by heating with formic acid. This step forms the imidazole ring fused to the quinoline core.

-

Purification: The product, 7-methyl-1H-imidazo[4,5-f]quinolin-9(8H)-one, precipitates from the reaction mixture upon cooling and is collected by filtration.

Step 3: Chlorination of the Imidazo[4,5-f]quinolinone

-

Methodology: The imidazoquinolinone is converted to the more reactive 9-chloro intermediate by treatment with a chlorinating agent like phosphorus oxychloride. This reaction is typically performed at reflux.

-

Purification: The crude 9-chloro-7-methyl-1H-imidazo[4,5-f]quinoline is obtained after careful quenching of the reaction mixture with ice and neutralization.

Step 4: Nucleophilic Substitution to form Acodazole

-

Methodology: The 9-chloro intermediate is reacted with N-methyl-N-(4-aminophenyl)acetamide in a suitable solvent, such as ethanol or dimethylformamide, at reflux to yield Acodazole.

-

Purification: The product is typically isolated by precipitation and can be further purified by recrystallization.

Step 5: Formation of this compound

-

Methodology: The free base of Acodazole is dissolved in a suitable solvent, and a solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.

-

Purification: The resulting this compound is collected by filtration and dried.

Quantitative Data from Early Synthetic Studies

| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 9-Chloro-7-methyl-1H-imidazo[4,5-f]quinoline | C₁₁H₇ClN₄ | 230.66 | >300 | Not specified |

| Acodazole | C₂₀H₁₉N₅O | 345.40 | 290-292 | 75 |

| This compound | C₂₀H₂₀Cl N₅O | 381.86 | 335-337 | Not specified |

Note: The yields and melting points are based on the data reported in the early literature and may vary depending on the specific experimental conditions.

Early Insights into the Mechanism of Action: DNA Intercalation

The primary mechanism of action attributed to Acodazole in early studies was its ability to intercalate into DNA. The planar structure of the imidazo[4,5-f]quinoline ring system is crucial for this activity, allowing it to insert between the base pairs of the DNA double helix.

This intercalation process leads to several downstream effects:

-

Structural Distortion of DNA: The insertion of the Acodazole molecule forces the DNA helix to unwind locally, altering its conformation.

-

Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the action of DNA and RNA polymerases, thereby blocking the processes of replication and transcription.

-

Induction of Cytotoxicity: The inability of cancer cells to replicate their DNA and synthesize essential proteins ultimately leads to cell death.

While DNA intercalation was the primary focus of early research, subsequent studies on related imidazoquinoline compounds have revealed interactions with other cellular targets, including Toll-like receptors (TLRs), suggesting a more complex mechanism of action that may also involve immunomodulatory effects. However, these aspects were not extensively explored in the initial discovery phase of Acodazole.

Conclusion

This compound represents an important early example of a synthetic DNA intercalator from the imidazoquinoline class with potent antitumor activity. The synthetic route, established by pioneers in the field, provided a foundation for the development of other related compounds. Although its clinical utility was limited by toxicity, the study of Acodazole has contributed significantly to the understanding of DNA-targeting anticancer agents. This technical guide serves as a detailed reference for the foundational chemistry and biology of this intriguing molecule, providing valuable insights for contemporary drug discovery and development efforts.

Acodazole Hydrochloride: A Technical Guide to its Putative Role as a DNA Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that has been investigated for its antineoplastic properties. Its mechanism of action is thought to involve the intercalation of the molecule into the DNA double helix, a process that disrupts DNA replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth overview of the principles of DNA intercalation, the experimental methodologies used to characterize such interactions, and a proposed framework for evaluating this compound as a DNA intercalating agent. Due to a lack of specific published quantitative data for this compound's interaction with DNA, this paper presents generalized protocols and data templates based on established research on other DNA intercalating compounds.

Introduction to DNA Intercalation

DNA intercalators are molecules, typically containing planar aromatic or heteroaromatic ring systems, that can insert themselves between the base pairs of a DNA double helix.[1][2] This non-covalent interaction is driven by a combination of hydrophobic and van der Waals forces. The insertion of an intercalator causes significant structural changes to the DNA, including the unwinding of the helix, an increase in the distance between adjacent base pairs, and a stiffening of the DNA strand.[1] These distortions interfere with the cellular machinery that interacts with DNA, such as DNA and RNA polymerases and topoisomerases, thereby inhibiting critical cellular processes like replication and transcription.[1] Many successful anticancer drugs, including doxorubicin and daunorubicin, exert their cytotoxic effects through DNA intercalation.[1]

This compound: An Imidazoquinoline Derivative

Characterizing DNA Intercalation: Experimental Protocols

A variety of biophysical techniques are employed to confirm and quantify the interaction between a small molecule and DNA. The following are detailed methodologies for key experiments that could be used to investigate this compound's potential as a DNA intercalator.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique to detect the binding of a ligand to DNA. The interaction often results in changes in the absorption spectrum of the molecule.

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).

-

Perform a titration by keeping the concentration of this compound constant and incrementally adding aliquots of the ctDNA stock solution.

-

Record the UV-Vis spectrum (typically 200-500 nm) after each addition of DNA and equilibration.

-

Analyze the spectral changes (hypochromism and bathochromic or hypsochromic shifts) to infer the binding mode. Intercalation is often associated with significant hypochromism and a red shift (bathochromic shift) in the absorption maximum of the drug.[4]

-

The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimmer equation by plotting [DNA]/(ε_a - ε_f) versus [DNA].[5]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method to study ligand-DNA interactions, particularly if the ligand is fluorescent.

Protocol:

-

Prepare solutions of this compound and ctDNA as described for UV-Vis spectroscopy.

-

Excite the this compound solution at its maximum absorption wavelength and record the emission spectrum.

-

Perform a titration by adding increasing concentrations of ctDNA to a fixed concentration of this compound.

-

Record the fluorescence emission spectrum after each addition.

-

Quenching or enhancement of the fluorescence signal upon addition of DNA indicates an interaction. The binding constant can be determined using the Stern-Volmer equation or by fitting the data to appropriate binding models.

-

Competitive displacement assays using a known DNA intercalator with fluorescent properties, such as ethidium bromide (EtBr), can also be performed. A decrease in the fluorescence of the EtBr-DNA complex upon addition of this compound would suggest competitive binding for the same intercalation sites.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.

Protocol:

-

Prepare solutions of ctDNA and this compound in a suitable buffer.

-

Record the CD spectrum of ctDNA alone (typically in the 220-320 nm range), which shows a characteristic positive band around 275 nm and a negative band around 245 nm for B-form DNA.

-

Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.

-

Changes in the characteristic CD bands of DNA, such as an increase in the positive band and changes in the negative band, can indicate an intercalative binding mode due to the unwinding and stiffening of the DNA helix.

Quantitative Data Analysis

The following tables provide a template for the presentation of quantitative data that would be obtained from the aforementioned experiments. As specific data for this compound is not available, these tables are for illustrative purposes.

Table 1: Spectroscopic Data for this compound-DNA Interaction

| Parameter | Value | Method |

| λ_max (free drug) | e.g., 350 nm | UV-Vis Spectroscopy |

| λ_max (drug-DNA complex) | e.g., 355 nm | UV-Vis Spectroscopy |

| Hypochromicity (%) at λ_max | e.g., 25% | UV-Vis Spectroscopy |

| Binding Constant (K_b) | e.g., 1.5 x 10⁵ M⁻¹ | UV-Vis/Fluorescence |

| Stern-Volmer Constant (K_sv) | e.g., 2.0 x 10⁴ M⁻¹ | Fluorescence Quenching |

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

| Cell Line | IC₅₀ (µM) | Assay |

| MCF-7 (Breast Cancer) | e.g., 10.5 | MTT Assay |

| HCT116 (Colon Cancer) | e.g., 8.2 | MTT Assay |

| A549 (Lung Cancer) | e.g., 15.1 | MTT Assay |

| Normal Fibroblasts | e.g., > 50 | MTT Assay |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.

Caption: General mechanism of DNA intercalation by a small molecule.

Caption: A typical experimental workflow for studying a DNA intercalating agent.

Caption: Signaling pathways affected by DNA intercalation.

Conclusion and Future Directions

This compound, with its imidazoquinoline scaffold, represents a promising candidate for a DNA intercalating anticancer agent. While its antineoplastic activity has been noted, a comprehensive biophysical characterization of its interaction with DNA is essential to fully elucidate its mechanism of action. The experimental protocols and data analysis frameworks provided in this guide offer a clear path for future research in this area. Such studies would not only confirm its role as a DNA intercalator but also provide valuable quantitative data to inform its potential for further drug development and optimization. The exploration of Acodazole and similar imidazoquinoline derivatives could lead to the discovery of novel and effective chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies [mdpi.com]

- 5. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preclinical In Vitro Studies of Acodazole Hydrochloride

To the valued researcher, scientist, or drug development professional,

This document aims to provide a comprehensive overview of the preclinical in vitro studies of Acodazole Hydrochloride. However, a thorough search of the scientific literature and publicly available databases has revealed a significant scarcity of detailed preclinical data for this specific compound. While this compound is identified as an antineoplastic agent, there is a notable lack of published research detailing its in vitro activity, including quantitative data, specific experimental protocols, and elucidated signaling pathways.

The information that is available is limited and presents conflicting mechanisms of action. The National Cancer Institute (NCI) Drug Dictionary describes Acodazole as a synthetic imidazoquinoline that acts as a DNA intercalating agent, thereby disrupting DNA replication[1]. Conversely, other sources classify Acodazole as an inhibitor of microtubule polymerization[2]. This discrepancy highlights the need for further primary research to clarify its precise molecular mechanism.

Due to the absence of specific studies providing quantitative data (such as IC50 values across various cancer cell lines), detailed experimental methodologies (for assays like cell viability, apoptosis, or cell cycle analysis), and defined signaling pathways, it is not possible to construct the requested data tables or Graphviz diagrams at this time.

The following sections outline the limited information available and provide a general framework for the types of in vitro studies that are typically conducted for novel anticancer compounds. This guide will be updated as more specific research on this compound becomes available.

Known Information on this compound

Based on the limited available information, this compound is a synthetic compound with potential anticancer properties. Two distinct mechanisms of action have been proposed:

-

DNA Intercalation: This mechanism involves the insertion of the molecule between the base pairs of DNA, leading to a distortion of the double helix structure. This can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1].

-

Microtubule Polymerization Inhibition: This mode of action disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of microtubule polymerization leads to mitotic arrest and subsequent apoptotic cell death[2].

Standard Preclinical In Vitro Assays for Anticancer Drug Discovery

For a compound like this compound, a typical preclinical in vitro evaluation would involve a series of standardized assays to characterize its anticancer activity. The methodologies for these assays are well-established in the field of cancer research.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effect of a compound on cancer cell proliferation and survival.

Experimental Protocol (General):

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: A viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content) is added to the wells.

-

Data Acquisition: The absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated.

Apoptosis Assays

These assays determine whether the compound induces programmed cell death.

Experimental Protocol (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cancer cells are treated with the compound at concentrations around its IC50 value for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This analysis reveals if the compound causes arrest at specific phases of the cell cycle.

Experimental Protocol (Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with the compound for a specified time.

-

Fixation: Cells are harvested and fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with propidium iodide, which intercalates into the DNA.

-

Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mechanistic Assays

To investigate the specific molecular target and signaling pathways affected.

-

Tubulin Polymerization Assay: If microtubule inhibition is the suspected mechanism, a cell-free assay using purified tubulin can be performed. The polymerization of tubulin into microtubules is monitored in the presence and absence of the compound, typically by measuring the change in absorbance or fluorescence[3][4][5].

-

Western Blotting: This technique is used to measure the levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and signaling pathways (e.g., MAPK, PI3K/Akt).

Hypothetical Visualization of Experimental Workflow

While no specific data exists for this compound, the general workflow for its initial in vitro characterization can be visualized.

Hypothetical Signaling Pathway Diagram

Based on the two proposed mechanisms of action, we can create generalized diagrams of the potential signaling cascades initiated by this compound.

A) DNA Damage-Induced Apoptosis Pathway

B) Microtubule Disruption-Induced Apoptosis Pathway

Conclusion

While this compound is noted as a potential anticancer agent, the current body of public scientific literature is insufficient to provide a detailed technical guide on its preclinical in vitro properties. There is a critical need for foundational research to establish its primary mechanism of action, cytotoxic efficacy against a panel of cancer cell lines, and its effects on key cellular processes such as apoptosis and cell cycle progression. The experimental frameworks and hypothetical pathways presented here serve as a guide for the types of studies that are required to fully characterize the preclinical profile of this compound. Researchers are encouraged to conduct and publish such studies to fill the existing knowledge gap and to validate the therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]

Acodazole Hydrochloride and its Class Effects on Tumor Cell Proliferation: A Technical Overview

Disclaimer: Publicly available information on the specific effects of Acodazole Hydrochloride on tumor cell proliferation is limited. Early clinical trials reported a lack of significant antitumor activity, and its development appears to have been discontinued. This guide, therefore, focuses on the broader class of imidazoquinoline compounds, to which this compound belongs. The data and mechanisms presented are based on more extensively studied imidazoquinolines, such as Imiquimod and Resiquimod, which are believed to exert their anti-tumor effects through similar, though not identical, pathways.

Executive Summary

Imidazoquinolines are a class of synthetic compounds that have garnered significant interest in oncology for their potent immunomodulatory and direct anti-tumor activities. While initially investigated for their antiviral properties, their ability to stimulate a robust innate and adaptive immune response has led to their exploration as anticancer agents. The primary mechanism of action for well-studied imidazoquinolines involves agonism of Toll-like receptors 7 and 8 (TLR7/8), which triggers a signaling cascade resulting in the production of pro-inflammatory cytokines and the activation of various immune cells. Furthermore, several imidazoquinolines have been shown to induce apoptosis directly in tumor cells, independent of the immune system. This technical guide provides an in-depth overview of the effects of this class of compounds on tumor cell proliferation, detailing the underlying signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate these effects.

Mechanism of Action

The anti-tumor effects of imidazoquinolines are multi-faceted, primarily driven by immunomodulation with a component of direct cytotoxicity.

Immunomodulation via TLR7/8 Agonism

Imidazoquinolines are recognized by TLR7 and TLR8, which are expressed on the endosomal membranes of immune cells, particularly dendritic cells (DCs) and macrophages.[1] This interaction initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][2] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12).[1]

This cytokine milieu promotes the maturation and activation of dendritic cells, enhances antigen presentation, and drives a Th1-polarized adaptive immune response characterized by the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1]

Direct Pro-Apoptotic Effects on Tumor Cells

In addition to their immunomodulatory properties, several imidazoquinolines have been demonstrated to directly induce apoptosis in various cancer cell lines.[2][3] This effect appears to be independent of TLR7/8 signaling in some cases and can be mediated through the intrinsic apoptotic pathway.[3] Studies have shown that treatment with imidazoquinolines can lead to the cleavage of caspase-9 and PARP, indicating the activation of the apoptotic cascade.[3] The pro-apoptotic activity is also associated with the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members.

Quantitative Data on Anti-Proliferative and Pro-Apoptotic Effects

The following tables summarize the quantitative effects of representative imidazoquinoline compounds on various cancer cell lines.

Table 1: IC50 Values of Representative Imidazoquinolines in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Reference |

| Imiquimod | Ishikawa | Endometrial Cancer | 53.85 ± 3.6 | 24 | [4] |

| Imiquimod | Ishikawa | Endometrial Cancer | 22.85 ± 3 | 48 | [4] |

| Imiquimod | Ishikawa | Endometrial Cancer | 15.98 ± 2.6 | 72 | [4] |

| Imiquimod | HEC-1A | Endometrial Cancer | 96.49 ± 9 | 24 | [4] |

| Imiquimod | HEC-1A | Endometrial Cancer | 56.48 ± 5 | 48 | [4] |

| Imiquimod | HEC-1A | Endometrial Cancer | 30.08 ± 3.4 | 72 | [4] |

Table 2: Induction of Apoptosis by Imiquimod in Endometrial Cancer Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin-V/7-AAD positive) | Time (hours) | Reference |

| Ishikawa | Control | ~5% | 72 | [4] |

| Ishikawa | Imiquimod (25 µg/mL) | ~35% | 72 | [4] |

| HEC-1A | Control | ~3% | 72 | [4] |

| HEC-1A | Imiquimod (50 µg/mL) | ~20% | 72 | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a representative method for determining the effect of imidazoquinolines on the viability of cancer cells.

-

Cell Seeding: Cancer cells (e.g., Ishikawa, HEC-1A) are seeded in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]

-

Compound Treatment: Serial dilutions of the imidazoquinoline compound (e.g., Imiquimod, 0–100 µg/mL) are prepared in culture medium and added to the respective wells.[4] Control wells receive medium with the vehicle used to dissolve the compound.

-

Incubation: The plates are incubated for predetermined time points (e.g., 24, 48, 72 hours) at 37°C.[4]

-

MTT Addition: After the incubation period, 20 µL of a 2.5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[4]

-

Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]

-

Solubilization: The culture medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using appropriate software.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol outlines a standard procedure for quantifying apoptosis in imidazoquinoline-treated cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the imidazoquinoline compound at a predetermined concentration and for a specific duration.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS.[3]

-

Staining: The cells are resuspended in 1X binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).[3]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[3] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: TLR7/8 signaling cascade initiated by imidazoquinolines.

Experimental Workflow Diagram

Caption: A representative workflow for assessing cell viability using the MTT assay.

Conclusion

The imidazoquinoline class of compounds represents a promising avenue for cancer therapy, primarily through the potent activation of the innate and adaptive immune systems via TLR7/8 agonism. The resulting anti-tumor immunity, coupled with direct pro-apoptotic effects on cancer cells, provides a dual mechanism for inhibiting tumor proliferation. While this compound itself has limited available data, the extensive research on other imidazoquinolines provides a strong foundation for understanding the potential anti-tumor effects of this chemical class. Further research into novel imidazoquinoline derivatives with improved efficacy and safety profiles is warranted to fully harness their therapeutic potential in oncology.

References

- 1. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imiquimod Induces Apoptosis of Squamous Cell Carcinoma (SCC) Cells via Regulation of A20 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imiquimod Induces Apoptosis in Human Endometrial Cancer Cells In vitro and Prevents Tumor Progression In vivo - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cardiotoxicity Findings of Acodazole Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole Hydrochloride (NSC 305884), a synthetic imidazoquinoline derivative, demonstrated antineoplastic properties in early-stage clinical development. However, its progression was halted due to significant cardiotoxicity. This technical guide provides an in-depth analysis of the initial cardiotoxicity findings, summarizing quantitative data from Phase I clinical trials and preclinical studies. Detailed experimental protocols are presented to offer a comprehensive understanding of the methodologies employed. Furthermore, this document visualizes the proposed mechanism of action and the clinical trial workflow through structured diagrams, offering a valuable resource for researchers in pharmacology, toxicology, and oncology drug development.

Introduction

This compound is a synthetic compound belonging to the imidazoquinoline class of drugs, which was investigated for its potential as an antineoplastic agent.[1][2] Early studies identified its mechanism of action as a DNA intercalator, a process that disrupts DNA replication and is the basis for its anti-cancer activity.[3] Despite its potential, the clinical development of Acodazole was terminated due to the observation of significant and dose-limiting cardiotoxicity. This document serves as a technical guide to the initial cardiotoxicity findings, consolidating the available data for scientific and research purposes.

Quantitative Data Summary

The primary evidence for this compound's cardiotoxicity stems from Phase I clinical trials conducted in the late 1980s. The following tables summarize the key quantitative findings from these studies.

Table 1: Dose-Limiting Cardiotoxicity in Humans

| Parameter | Value | Reference |

| Dose-Limiting Toxicity Level | 1370 mg/m² (as a 1-hour infusion) | [3] |

| Peak Plasma Level at Dose-Limiting Toxicity | 19 ± 4 (SEM) µg/ml | [3] |

| Manifestations of Cardiotoxicity | ||

| Multiple premature ventricular contractions | [3] | |

| QTc interval prolongation | [3] | |

| Decreasing heart rate | [3] | |

| Polymorphic ventricular tachycardia ("torsades de pointes") at 1184 mg/m² | [1][2] |

Table 2: Pharmacokinetic and Preclinical Cardiotoxicity Data

| Parameter | Value | Species | Reference |

| Volume of Distribution at Steady State | 238 ± 18 liter/m² | Human | [3] |

| Total Body Clearance | 13.6 ± 0.9 liter/h/m² | Human | [3] |

| Urinary Excretion (48h) | 29 ± 2% | Human | [3] |

| Terminal Half-life (t1/2) | 20.7 h | Human | [1][2] |

| Preclinical Dose Eliciting Similar Plasma Concentrations | 2262 mg/m² (1-hour infusion) | Dog | [3] |

| Preclinical Cardiotoxic Findings | |||

| Prolongation of QTc intervals | Dog | [3] | |

| Reduction in heart rate | Dog | [3] | |

| Reduction in left ventricular dP/dt | Dog | [3] | |

| Reduction in mean blood pressures | Dog | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that identified the cardiotoxicity of this compound.

Phase I Clinical Trial in Patients with Advanced Carcinomas

-

Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetics of this compound administered as a 1-hour intravenous infusion every 21 days.

-

Patient Population: 37 patients with advanced carcinomas.

-

Dosing Regimen: Acodazole was administered as a 1-hour infusion repeated every 21 days. Dose escalation occurred until dose-limiting toxicity was observed.

-

Cardiac Monitoring: Electrocardiograms (ECGs) were performed to monitor cardiac function, with a specific focus on the QTc interval.

-

Pharmacokinetic Analysis: Acodazole plasma levels were assayed by high-performance liquid chromatography (HPLC). Plasma levels were measured to determine peak plasma concentration, volume of distribution, total body clearance, and urinary excretion.

Phase I Clinical Trial with Weekly Infusions

-

Objective: To evaluate the toxicity and pharmacokinetics of Acodazole administered as a 1-hour intravenous infusion once weekly for four weeks.

-

Patient Population: 33 patients treated over 51 courses.

-

Dosing Regimen: Doses ranged from 20 mg/m²/week to 888 mg/m²/week. A modified schedule for five patients involved escalating doses of 340 mg/m², 500 mg/m², 666 mg/m², and 888 mg/m² over four weeks.

-

Cardiac Monitoring: Close monitoring of patients for irregular pulse and electrocardiogram changes, specifically the Q-Ti interval.

-

Pharmacokinetic Analysis: Determination of the drug's clearance and terminal half-life.

Preclinical Evaluation in Dogs

-

Objective: To evaluate the cardiac toxicity of Acodazole at plasma concentrations similar to those achieved at the dose-limiting toxicity in humans.

-

Animal Model: Five dogs.

-

Dosing: A single 1-hour infusion of 2262 mg/m².

-

Cardiovascular Monitoring: Measurement of QTc intervals, heart rate, left ventricular dP/dt (a measure of myocardial contractility), and mean blood pressure.

Signaling Pathways and Experimental Workflows

The precise signaling pathway linking Acodazole's mechanism of action to its observed cardiotoxicity has not been fully elucidated. However, a hypothetical pathway can be proposed based on its known function as a DNA intercalator.

Hypothetical Signaling Pathway of Acodazole-Induced Cardiotoxicity

The primary mechanism of Acodazole is believed to be the intercalation into DNA, which inhibits DNA replication and transcription. This disruption of fundamental cellular processes in cardiomyocytes could lead to cellular dysfunction, impaired protein synthesis (including ion channels crucial for cardiac action potential), and ultimately, the observed electrophysiological abnormalities.

Caption: Hypothetical pathway of Acodazole-induced cardiotoxicity.

Experimental Workflow for Phase I Clinical Trials

The workflow for the Phase I clinical trials of this compound followed a standard dose-escalation design to identify the maximum tolerated dose and characterize toxicities.

Caption: Workflow of the Phase I dose-escalation clinical trial.

Conclusion

The initial clinical and preclinical investigations of this compound revealed significant, dose-limiting cardiotoxicity, primarily manifesting as electrophysiological disturbances including QTc interval prolongation and ventricular arrhythmias. These adverse effects ultimately led to the cessation of its clinical development. While the precise molecular signaling pathway connecting its DNA intercalating activity to these specific cardiac effects remains to be fully elucidated, the compiled data serves as a critical case study for drug development professionals. Understanding the cardiotoxic profile of historical compounds like Acodazole is invaluable for informing the cardiac safety assessment of new chemical entities, particularly those with similar chemical scaffolds or mechanisms of action.

References

An In-depth Technical Guide to the Imidazoquinoline Core of Acodazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acodazole is a synthetic compound characterized by its imidazoquinoline core structure.[1][2] It has been investigated for its antineoplastic properties, which are attributed to its ability to intercalate into DNA, thereby disrupting the process of DNA replication.[1] This technical guide provides a comprehensive overview of the chemical nature, mechanism of action, and available clinical data on Acodazole, with a focus on its core imidazoquinoline structure.

Chemical and Physical Properties

Acodazole, with the chemical name N-methyl-N-(4-((7-methyl-1H-imidazo(4,5-f)quinolin-9-yl)amino)phenyl)acetamide, is a small molecule belonging to the class of heterocyclic compounds.[3][4] Its structure features a fused ring system consisting of an imidazole ring fused to a quinoline ring, which is the characteristic imidazoquinoline scaffold.

Table 1: Physicochemical Properties of Acodazole

| Property | Value | Reference |

| Chemical Formula | C20H19N5O | [3][4] |

| Molecular Weight | 345.406 g/mol (average) | [3] |

| Monoisotopic Mass | 345.158960252 Da | [3] |

| CAS Number | 79152-85-5 | [1] |

Mechanism of Action: DNA Intercalation

The primary mechanism of action of Acodazole is its function as a DNA intercalator.[1] The planar imidazoquinoline ring system allows the molecule to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, which in turn interferes with the function of enzymes essential for DNA replication and transcription, such as DNA polymerases and topoisomerases. The disruption of these fundamental cellular processes ultimately leads to the inhibition of cell division and can induce apoptosis, forming the basis of its antineoplastic activity.

Caption: Mechanism of Acodazole via DNA intercalation.

Synthesis

Preclinical and Clinical Data

Pharmacokinetics

A Phase I clinical trial of Acodazole administered as a 1-hour intravenous infusion provided initial pharmacokinetic data.

Table 2: Pharmacokinetic Parameters of Acodazole

| Parameter | Value | Note | Reference |

| Half-life (t1/2) | 20.7 hours | [2][5] | |

| Clearance | Primarily by nonrenal mechanisms | [2][5] |

Toxicity and Adverse Effects

The Phase I trial also identified several dose-limiting toxicities.

Table 3: Observed Toxicities of Acodazole in a Phase I Trial

| Toxicity | Severity | Dose Range | Reference |

| Cardiotoxicity | Prolonged Q-Ti interval, polymorphic ventricular tachycardia ("torsades des pointes") | Observed at various doses, severe at 1184 mg/m² | [2][5] |

| Nausea and Vomiting | Mild to moderate | 20 mg/m²/week to 888 mg/m²/week | [2][5] |

| Infusion Site Reaction | Moderate burning and erythema | 20 mg/m²/week to 888 mg/m²/week | [2][5] |

Due to the significant cardiotoxicity observed, further clinical development of Acodazole was likely halted, which may explain the limited availability of more recent and detailed data.[2][5]

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for Acodazole are not available in the public domain. However, based on its mechanism of action, a generic experimental workflow for assessing its DNA intercalation activity can be outlined.

DNA Intercalation Assay (Generic Protocol)

A common method to assess DNA intercalation is through a DNA unwinding assay using a topoisomerase.

Caption: Workflow for a DNA intercalation assay.

Distinction from Nocodazole

It is important to distinguish Acodazole from Nocodazole, another antineoplastic agent. While both have been used in cancer research, their mechanisms of action are fundamentally different. Acodazole is an imidazoquinoline that acts as a DNA intercalator. In contrast, Nocodazole is a benzimidazole derivative that functions by depolymerizing microtubules, thereby disrupting the mitotic spindle and arresting cells in mitosis.

Conclusion

Acodazole is a synthetic imidazoquinoline with demonstrated antineoplastic activity stemming from its ability to intercalate into DNA. While early clinical investigations showed some promise, significant cardiotoxicity has limited its further development. The available data highlights the therapeutic potential of the imidazoquinoline scaffold but also underscores the importance of careful toxicological profiling in drug development. Further research on derivatives of the Acodazole structure could potentially lead to new antineoplastic agents with improved safety profiles.

References

- 1. Nocodazole action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubule assembly in cultured myoblasts and myotubes following nocodazole induced microtubule depolymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Acodazole Hydrochloride: A Technical Review of its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that was investigated for its potential as an antineoplastic agent. Its primary mechanism of action is believed to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cytotoxicity. However, the clinical development of Acodazole was significantly hampered by the observation of severe cardiotoxicity and a lack of demonstrable antitumor activity in early-phase clinical trials. This technical guide provides a comprehensive review of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and the toxicities that limited its development. The scarcity of published preclinical data suggests that its development was halted at an early stage. This document serves as a consolidated resource for researchers in oncology and drug development, offering insights into the therapeutic potential and challenges associated with this class of compounds.

Chemical and Physical Properties

This compound is the hydrochloride salt of Acodazole. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-methyl-N-[4-[(7-methyl-1H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide, monohydrochloride |

| Synonyms | Acodazole HCl, NSC 305884 |

| Molecular Formula | C₂₀H₁₉N₅O·HCl |

| CAS Number | 55435-65-9[1] |

| Chemical Structure | Imidazoquinoline derivative[2] |

Mechanism of Action: DNA Intercalation

Acodazole is a DNA intercalating agent.[2][3] This class of compounds typically possesses planar aromatic ring structures that enable them to insert themselves between the base pairs of the DNA double helix. This physical insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. The functional consequences of DNA intercalation are profound, as it can interfere with the binding of DNA and RNA polymerases, as well as topoisomerases, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes is particularly cytotoxic to rapidly dividing cells, such as cancer cells.

While the general mechanism of DNA intercalation is understood, the specific molecular interactions of Acodazole with DNA, including any base pair preferences or the precise nature of the conformational changes it induces, are not well-documented in publicly available literature.

Preclinical Data

A thorough review of the scientific literature reveals a significant lack of publicly available preclinical data for this compound. Key in vitro and in vivo studies that are standard in the preclinical development of an antineoplastic agent have not been published. This includes:

-

In Vitro Cytotoxicity: There is no published data detailing the cytotoxic effects of Acodazole against a panel of human cancer cell lines. Therefore, IC₅₀ (half-maximal inhibitory concentration) values, which are critical for assessing the potency and selectivity of an anticancer agent, are not available.

-

In Vivo Efficacy: Similarly, there are no published studies on the efficacy of Acodazole in animal models of cancer, such as human tumor xenografts in immunodeficient mice. Such studies are essential for evaluating the antitumor activity of a compound in a living organism and for determining a therapeutic window.

The absence of this fundamental preclinical data strongly suggests that this compound either showed insufficient efficacy or prohibitive toxicity in early, unpublished studies, leading to the discontinuation of its development before extensive research was conducted.

Standard Preclinical Workflow for Antineoplastic Drugs

For context, the typical preclinical development workflow for a potential anticancer drug is illustrated below. This workflow highlights the stages for which data on Acodazole is not publicly available.

References

- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Acodazole Hydrochloride's Bioactivity: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that has been investigated for its potential antimicrobial and antineoplastic properties.[1] Early-stage clinical evaluation revealed dose-limiting cardiotoxicity, which has significantly impacted its development. This technical guide synthesizes the publicly available data on the foundational bioactivity of this compound, with a focus on its mechanism of action, clinical pharmacokinetics, and observed toxicities. Due to the limited extent of published foundational research, this document primarily draws from a Phase I clinical trial conducted in the 1980s.

Mechanism of Action

Acodazole is described as a DNA intercalator, a mechanism that leads to the disruption of DNA replication.[2] This mode of action is the basis for its potential antineoplastic activity.

Clinical Evaluation: Phase I Trial

A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound administered as a 1-hour intravenous infusion weekly for four weeks.[1]

Experimental Protocol

-

Study Population: 33 patients with various neoplasms.[1]

-

Dosage Regimen: Doses ranged from 20 mg/m²/week to 888 mg/m²/week.[1] A modified schedule was also implemented for five patients, starting at 340 mg/m² in week one and escalating to 888 mg/m² by week four.[1]

-

Administration: 1-hour intravenous infusion.[1]

-

Monitoring: Patients were monitored for toxicities and electrocardiogram (ECG) changes. Pharmacokinetic parameters were also assessed.[1]

Pharmacokinetics

Pharmacokinetic analysis from the Phase I trial revealed the following:

| Parameter | Value | Citation |

| Terminal Half-life (t½) | 20.7 hours | [1] |

| Clearance | Primarily by nonrenal mechanisms | [1] |

Bioactivity and Clinical Observations

Antitumor Activity

No significant antitumor activity was observed in the Phase I clinical trial.[1]

Toxicity Profile

The study identified several toxicities associated with this compound administration.

| Toxicity | Severity | Observations | Citation |

| Nausea and Vomiting | Mild to Moderate | Commonly observed among patients. | [1] |

| Infusion Site Reactions | Moderate | Burning and erythema at the infusion site. | [1] |

| Cardiotoxicity | Severe | A patient treated at 1184 mg/m² developed an irregular pulse, prolonged Q-T interval (Q-Ti), and polymorphic ventricular tachycardia ("torsades de pointes").[1] | |

| Q-Ti Prolongation | Dose-Independent | 20% or greater Q-Ti prolongation was observed in 20 of 27 treatments in a cohort of five patients, occurring at all dose levels. The prolongation resolved 24-36 hours after each infusion.[1] |

Signaling Pathways and Experimental Workflows

Due to the limited and dated nature of the available research, specific signaling pathways affected by this compound have not been elucidated in the provided search results. The primary mechanism is identified as DNA intercalation, a direct action on DNA rather than a complex signaling cascade.

Logical Relationship of this compound's Properties

Figure 1. Logical flow from mechanism to clinical outcome for this compound.

Conclusion

The foundational research on this compound is primarily limited to a single Phase I clinical trial from 1987. While its mechanism as a DNA intercalator suggested potential as an antineoplastic agent, clinical investigation revealed a lack of efficacy and, more critically, significant cardiotoxicity in the form of Q-Ti prolongation.[1] This adverse effect ultimately halted its further development.[1] For drug development professionals, the case of this compound serves as an important example of how early-phase clinical trials are crucial for identifying insurmountable safety signals. Further research into this compound would necessitate strategies to mitigate its cardiotoxic effects.

References

Methodological & Application

Acodazole Hydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acodazole hydrochloride is a synthetic compound belonging to the imidazoquinoline class, which has demonstrated antineoplastic properties. Its primary mechanism of action is believed to be through the intercalation of DNA, leading to the disruption of essential cellular processes like DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic and mechanistic activities of this compound.

Mechanism of Action: DNA Intercalation

This compound's planar imidazoquinoline structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the function of enzymes such as DNA polymerases and topoisomerases, which are crucial for DNA replication and repair.

Caption: Mechanism of action for this compound.

Quantitative Data Summary

The following data is illustrative and serves as an example of expected results from the described assays. Actual experimental results may vary.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HeLa | Cervical Carcinoma | 12.2 |

| A549 | Lung Carcinoma | 15.8 |

| HepG2 | Hepatocellular Carcinoma | 10.4 |

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (10 µM for 24h)

| Cell Cycle Phase | Control (%) | Acodazole HCl (%) |

| G0/G1 | 65 | 45 |

| S | 25 | 20 |

| G2/M | 10 | 35 |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control.

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Caption: Workflow for the in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression.

Materials:

-

This compound

-

MCF-7 cells

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at a concentration around its IC50 (e.g., 10 µM) for 24 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

DNA Intercalation Assay (DNA Unwinding Assay)

This assay determines if this compound unwinds supercoiled DNA, a characteristic of DNA intercalators.

Materials:

-

This compound

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I

-

Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

-

Stop solution (e.g., 1% SDS, 50 mM EDTA)

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system

Procedure:

-

In a reaction tube, mix the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Add Topoisomerase I to the reaction mixture.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution.

-

Run the samples on an agarose gel.

-

Stain the gel with a DNA stain and visualize under UV light.

-

An intercalating agent will cause the relaxed DNA (produced by topoisomerase I) to re-supercoil upon removal of the drug during electrophoresis, resulting in a band that migrates faster than the relaxed control.

Caption: Principle of the DNA unwinding assay for intercalation.

Application Notes and Protocols for Nocodazole Treatment in Cell Culture

A Note on "Acodazole Hydrochloride": Initial searches for "this compound" yielded limited and often conflated results with the well-characterized agent, Nocodazole. While some sources describe Acodazole as a DNA intercalator, a significant body of scientific literature details the use of Nocodazole as a potent microtubule-depolymerizing agent in cancer cell culture studies. Due to the extensive and reproducible data available for Nocodazole, these application notes will focus on its use. Researchers are advised to verify the specific agent and its mechanism of action for their studies.

Introduction to Nocodazole

Nocodazole is a synthetic chemical compound that acts as a reversible anti-neoplastic agent by disrupting the polymerization of microtubules.[1][2] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3] Its ability to synchronize cell populations in mitosis makes it a valuable tool in cancer research and drug development.

Mechanism of Action: Nocodazole binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[3][4] This disruption of the microtubule network is crucial for several cellular processes, including the formation of the mitotic spindle, vesicular transport, and cell structure maintenance.[1] The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in prometaphase, which can trigger the apoptotic cascade.[1]

Quantitative Data: Nocodazole Activity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Nocodazole can vary significantly depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |

| HeLa | Cervical Cancer | 0.14 | 48 | XTT |

| LT12 (multi-drug resistant) | Rat Leukemia | 0.07 | 48 | XTT |

| L1210 | Mouse Leukemia | 0.05 | 48 | XTT |

| L1210 (vincristine-resistant) | Mouse Leukemia | 0.09 | 48 | XTT |

| P388 (adriamycin-resistant) | Mouse Leukemia | 0.17 | 48 | XTT |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | 10.8 | 24 | Not Specified |

| FaDu | Head and Neck Squamous Cell Carcinoma | 12.4 | 24 | Not Specified |

| CAL 27 | Head and Neck Squamous Cell Carcinoma | 2.5 | 48 | Not Specified |

| FaDu | Head and Neck Squamous Cell Carcinoma | 2.9 | 48 | Not Specified |

Experimental Protocols

General Guidelines for Nocodazole Preparation and Storage

-

Reconstitution: Nocodazole is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO).[2][5] For example, to make a 1 mg/mL stock, dissolve 10 mg of Nocodazole in 10 mL of DMSO.[2]

-

Storage: Store the lyophilized powder at room temperature. The reconstituted stock solution should be stored at -20°C and protected from light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2] Once in solution, it is best to use it within 2 months to maintain its potency.[2]

Protocol for Cell Viability (MTT) Assay

This protocol is used to assess the effect of Nocodazole on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nocodazole stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.

-

Nocodazole Treatment: Prepare serial dilutions of Nocodazole in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Nocodazole. Include a vehicle control (medium with DMSO only) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of Nocodazole on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nocodazole stock solution

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of Nocodazole (e.g., 50 ng/mL) for a specific duration (e.g., 10-11 hours) to induce G2/M arrest.[7]

-

Cell Harvesting:

-

Adherent cells: Collect the culture medium (which may contain detached mitotic cells). Wash the attached cells with PBS, then add trypsin-EDTA to detach them. Combine the detached cells with the collected medium.

-

Suspension cells: Collect the cells directly.

-

-

Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.

Protocol for Apoptosis Induction and Detection (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following Nocodazole treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nocodazole stock solution

-

6-well plates

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Nocodazole at a concentration known to induce apoptosis (e.g., 7.5 µM for 24 hours) as determined from viability assays.[8]

-

Cell Harvesting: Harvest both floating and attached cells as described in the cell cycle analysis protocol.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Signaling Pathways and Visualizations

Nocodazole has been shown to affect several signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9][10][11]

Nocodazole's Effect on the PI3K/Akt Signaling Pathway

Studies have shown that Nocodazole can inhibit the PI3K/Akt signaling pathway.[9][10][11] This inhibition appears to occur by interfering with the binding of the p85 subunit of PI3K to the activated EGF receptor (EGFR).[9][10] This disruption prevents the downstream activation of Akt, a key protein kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. The inhibition of Akt phosphorylation by Nocodazole contributes to its pro-apoptotic effects.[9][10][11]

Caption: Nocodazole inhibits the PI3K/Akt pathway by disrupting p85 binding to EGFR.

Experimental Workflow for Nocodazole Treatment and Analysis

The following diagram illustrates a typical workflow for studying the effects of Nocodazole on cancer cells.

Caption: Workflow for analyzing the effects of Nocodazole on cancer cells.

Logical Relationship of Nocodazole's Cellular Effects

This diagram outlines the cause-and-effect relationship of Nocodazole's action in a cancer cell.

References

- 1. Nocodazole - Wikipedia [en.wikipedia.org]